1-(4-BENZYLPIPERAZIN-1-YL)-3-[4-(2-{4-[3-(4-BENZYLPIPERAZIN-1-YL)-2-HYDROXYPROPOXY]-3,5-DIBROMOPHENYL}PROPAN-2-YL)-2,6-DIBROMOPHENOXY]PROPAN-2-OL
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Description
1-(4-BENZYLPIPERAZIN-1-YL)-3-[4-(2-{4-[3-(4-BENZYLPIPERAZIN-1-YL)-2-HYDROXYPROPOXY]-3,5-DIBROMOPHENYL}PROPAN-2-YL)-2,6-DIBROMOPHENOXY]PROPAN-2-OL is a useful research compound. Its molecular formula is C43H52Br4N4O4 and its molecular weight is 1008.529. The purity is usually 95%.
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Scientific Research Applications
DNA Interaction and Cellular Uptake
Benzylpiperazine derivatives are known for their ability to interact with DNA, specifically binding to the minor groove of double-stranded DNA. Such compounds, like Hoechst 33258, have been extensively utilized as fluorescent DNA stains due to their capability to penetrate cells and bind AT-rich sequences in the DNA minor groove. These interactions are crucial for understanding cell biology, chromosome analysis, and the development of novel therapeutic agents targeting DNA (Issar & Kakkar, 2013).
Enzyme Inhibition
Compounds with benzylpiperazine motifs have been explored for their role in inhibiting various enzymes, including cytochrome P450 isoforms. The selective inhibition of these enzymes is crucial for the development of drugs with reduced drug-drug interaction potential, a key aspect in pharmacokinetics and drug development (Khojasteh et al., 2011).
Antipsychotic and Neurological Research
Benzylpiperazine derivatives are also prominent in neuropsychopharmacology, where they have been investigated for their antipsychotic properties. These studies have laid the groundwork for the development of novel therapeutic agents targeting CNS disorders, showcasing the potential of benzylpiperazine scaffolds in treating conditions such as schizophrenia and depression (Bruhwyler et al., 1997).
Environmental and Health Impact
The degradation products of structurally related compounds, especially those involving brominated flame retardants like tetrabromobisphenol A (TBBPA), have been studied to understand their environmental fate and potential health impacts. These studies are critical for assessing the safety and ecological effects of such compounds, informing regulations and environmental protection measures (Liu et al., 2018).
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-[4-[2-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-3,5-dibromophenyl]propan-2-yl]-2,6-dibromophenoxy]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H52Br4N4O4/c1-43(2,33-21-37(44)41(38(45)22-33)54-29-35(52)27-50-17-13-48(14-18-50)25-31-9-5-3-6-10-31)34-23-39(46)42(40(47)24-34)55-30-36(53)28-51-19-15-49(16-20-51)26-32-11-7-4-8-12-32/h3-12,21-24,35-36,52-53H,13-20,25-30H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQENFALFKJTMIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O)Br)C4=CC(=C(C(=C4)Br)OCC(CN5CCN(CC5)CC6=CC=CC=C6)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H52Br4N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1008.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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